molecular formula C18H20N2O7 B4882785 diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate CAS No. 374084-32-9

diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate

Cat. No.: B4882785
CAS No.: 374084-32-9
M. Wt: 376.4 g/mol
InChI Key: ACCUIUHVTLUNTQ-UHFFFAOYSA-N
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Description

Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate is a complex organic compound with a unique structure that includes a pyran ring, nitrophenyl group, and amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl acetoacetate with 2-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyran ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro derivatives.

Scientific Research Applications

Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-amino-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
  • Diethyl 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxylate
  • Diethyl 2-amino-6-methyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarboxylate

Uniqueness

Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyran ring and the presence of both amino and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-4-25-17(21)13-10(3)27-16(19)15(18(22)26-5-2)14(13)11-8-6-7-9-12(11)20(23)24/h6-9,14H,4-5,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUIUHVTLUNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148495
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374084-32-9
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374084-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
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diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
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diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate
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diethyl 2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3,5-dicarboxylate

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